molecular formula C14H16FN3O3S B7017026 3-(3-Fluorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine

3-(3-Fluorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine

Cat. No.: B7017026
M. Wt: 325.36 g/mol
InChI Key: IYYUPIRLURDIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methylpyrazolyl group, and a sulfonylmorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the synthesis of a 3-fluorophenyl derivative, often through electrophilic fluorination of a suitable phenyl precursor.

    Pyrazole Formation: The next step is the formation of the 1-methylpyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through nucleophilic substitution reactions involving suitable amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine
  • 3-(3-Bromophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine
  • 3-(3-Methylphenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine

Uniqueness

3-(3-Fluorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-(3-fluorophenyl)-4-(1-methylpyrazol-4-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S/c1-17-9-13(8-16-17)22(19,20)18-5-6-21-10-14(18)11-3-2-4-12(15)7-11/h2-4,7-9,14H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYUPIRLURDIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCOCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.